molecular formula C27H28ClN3O2S B11225689 N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

Cat. No.: B11225689
M. Wt: 494.0 g/mol
InChI Key: AQRQZZACGYEEJZ-UHFFFAOYSA-N
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Description

N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a chlorinated aromatic ring, a thiophene moiety, and a piperazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a secondary amine.

    Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group is introduced via a nucleophilic substitution reaction.

    Coupling with the Aromatic Ring: The chlorinated aromatic ring is coupled with the piperazine intermediate through a palladium-catalyzed cross-coupling reaction.

    Final Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the aromatic rings.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can be compared with other similar compounds:

Properties

Molecular Formula

C27H28ClN3O2S

Molecular Weight

494.0 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C27H28ClN3O2S/c28-22-19-21(29-26(33)27(12-4-5-13-27)20-7-2-1-3-8-20)10-11-23(22)30-14-16-31(17-15-30)25(32)24-9-6-18-34-24/h1-3,6-11,18-19H,4-5,12-17H2,(H,29,33)

InChI Key

AQRQZZACGYEEJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CS5)Cl

Origin of Product

United States

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